Cas no 220345-73-3 (Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester)
![Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester structure](https://de.kuujia.com/scimg/cas/220345-73-3x500.png)
220345-73-3 structure
Produktname:Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester
CAS-Nr.:220345-73-3
MF:C26H28N2O8S2
MW:560.6391248703
CID:290801
Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Hexanoicacid,(1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-ylester (9CI)
- Hexanoicacid,(1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,
- Hexanoicacid,(1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yleste
- (+)-AmbewelamideB
- Ambewelamide B
- Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester
-
- Inchi: 1S/C26H28N2O8S2/c1-3-4-5-6-16(30)34-15-8-13-10-26-24(32)27-17-12(7-14(33-11(2)29)19-21(17)35-19)9-25(27,37-38-26)23(31)28(26)18(13)22-20(15)36-22/h7-8,14-15,17-22H,3-6,9-10H2,1-2H3
- InChI-Schlüssel: RKEDAZXFFYMOPX-UHFFFAOYSA-N
- Lächelt: CCCCCC(OC1C2C(O2)C2C(CC34N2C(=O)C2(N(C3=O)C3C(=CC(C5C3O5)OC(=O)C)C2)SS4)=C1)=O
Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester Verwandte Literatur
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
220345-73-3 (Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester) Verwandte Produkte
- 21962-45-8(4-Formyl-3-methoxybenzonitrile)
- 17557-76-5(4,4-Diaminobiphenyl-2,2-dicarboxylic Acid)
- 148835-99-8(tert-Butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate)
- 898418-28-5(5-(4-methylphenyl)methoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one)
- 475626-49-4(3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile)
- 2361878-79-5(N-2-(4,4-dimethylazepan-1-yl)-2-oxoethyl-N-ethylprop-2-enamide)
- 71259-63-7(5-methoxypentan-1-amine)
- 98266-33-2(Boc-D-3-Pal-OH)
- 1935380-83-8(1-(2,6-difluorophenyl)cyclopropylmethanol)
- 6408-78-2(acid blue 25)
Empfohlene Lieferanten
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
